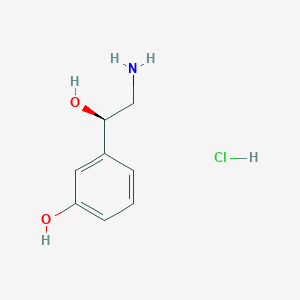
(R)-Norphenylephrine Hydrochloride Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Norphenylephrine Hydrochloride Salt is a chemical compound known for its significant pharmacological properties. It is a stereoisomer of norphenylephrine, a sympathomimetic amine that acts on adrenergic receptors. This compound is commonly used in research and pharmaceutical applications due to its ability to mimic the effects of endogenous catecholamines like norepinephrine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Norphenylephrine Hydrochloride Salt typically involves the resolution of racemic norphenylephrine. This can be achieved through chiral chromatography or by using a chiral resolving agent. The resolved ®-enantiomer is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve dissolving the ®-norphenylephrine in an appropriate solvent, such as ethanol or methanol, and then adding concentrated hydrochloric acid to precipitate the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-Norphenylephrine Hydrochloride Salt follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The product is then purified through crystallization or recrystallization techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-Norphenylephrine Hydrochloride Salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields alcohols and other reduced forms.
Substitution: Results in various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
®-Norphenylephrine Hydrochloride Salt has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in studies involving adrenergic receptors and their signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions like hypotension and nasal congestion.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of ®-Norphenylephrine Hydrochloride Salt involves its interaction with adrenergic receptors, particularly the alpha-1 adrenergic receptors. Upon binding to these receptors, it activates the G-protein coupled receptor signaling pathway, leading to vasoconstriction and increased blood pressure. This mimics the action of endogenous catecholamines like norepinephrine, making it useful in medical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylephrine: Another sympathomimetic amine with similar pharmacological properties but different stereochemistry.
Ephedrine: Shares similar adrenergic receptor activity but has a different chemical structure.
Pseudoephedrine: Similar in action but primarily used as a nasal decongestant.
Uniqueness
®-Norphenylephrine Hydrochloride Salt is unique due to its specific stereochemistry, which can result in different pharmacological effects compared to its enantiomers or other similar compounds. Its high selectivity for alpha-1 adrenergic receptors makes it particularly useful in research and therapeutic applications.
Propriétés
Formule moléculaire |
C8H12ClNO2 |
|---|---|
Poids moléculaire |
189.64 g/mol |
Nom IUPAC |
3-[(1R)-2-amino-1-hydroxyethyl]phenol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m0./s1 |
Clé InChI |
OWMFSWZUAWKDRR-QRPNPIFTSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)O)[C@H](CN)O.Cl |
SMILES canonique |
C1=CC(=CC(=C1)O)C(CN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


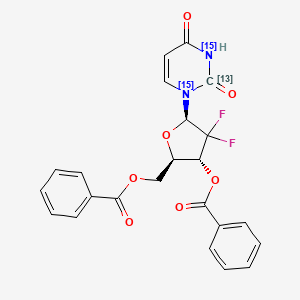

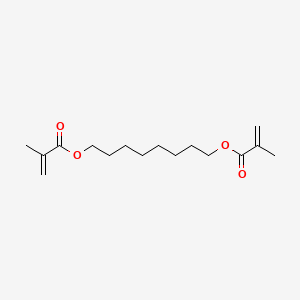

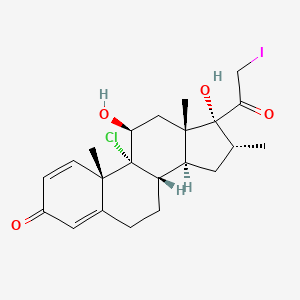
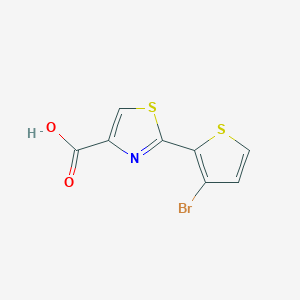
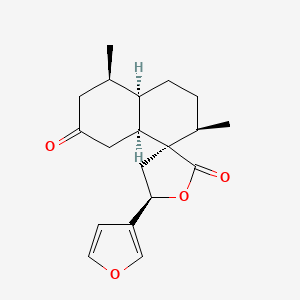
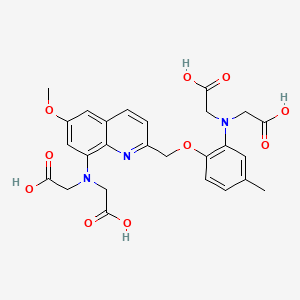
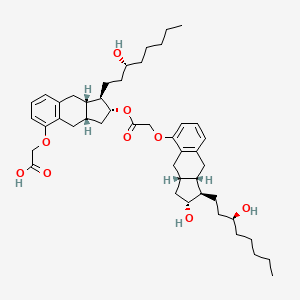
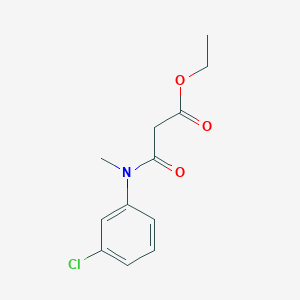
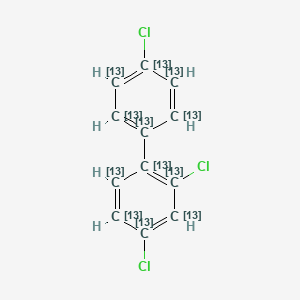

![1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine](/img/structure/B13850015.png)

